Fmoc-(2-F,3-Cl)-L-Phe
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Overview
Description
Fmoc-(2-F,3-Cl)-L-Phe, also known as N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH, is a derivative of phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule, with additional fluorine and chlorine substituents on the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-F,3-Cl)-L-Phe typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Introduction of Substituents: The fluorine and chlorine substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This can be done using reagents such as fluorine gas or N-fluorobenzenesulfonimide (NFSI) for fluorination, and chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-phenylalanine are reacted with Fmoc-Cl under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2-F,3-Cl)-L-Phe can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The fluorine and chlorine substituents on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the phenyl ring.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino form of the compound.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Substitution: Introduction of new functional groups on the phenyl ring, leading to derivatives with different properties.
Scientific Research Applications
Fmoc-(2-F,3-Cl)-L-Phe has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme-substrate interactions.
Material Science: Fmoc-protected amino acids are used in the development of novel materials such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of Fmoc-(2-F,3-Cl)-L-Phe depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions.
Biological Studies: The compound can interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phe: Lacks the fluorine and chlorine substituents on the phenyl ring.
Fmoc-(4-F)-L-Phe: Contains a fluorine substituent at the 4-position of the phenyl ring.
Fmoc-(3-Cl)-L-Phe: Contains a chlorine substituent at the 3-position of the phenyl ring.
Uniqueness
Fmoc-(2-F,3-Cl)-L-Phe is unique due to the presence of both fluorine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. These substituents can also affect the compound’s hydrophobicity, electronic properties, and steric hindrance, making it a valuable tool in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2S)-3-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFTVHNOGLZMGL-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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